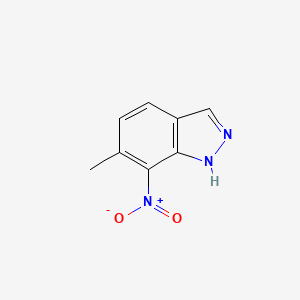

6-methyl-7-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-3-6-4-9-10-7(6)8(5)11(12)13/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJNZLMQVJRCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363178 | |

| Record name | 6-methyl-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717881-06-6 | |

| Record name | 6-methyl-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-methyl-7-nitro-1H-indazole from 2,5-dimethyl-3-nitroaniline

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-methyl-7-nitro-1H-indazole, a substituted nitroindazole derivative of interest to researchers and professionals in drug development. The synthesis commences from the readily available starting material, 2,5-dimethyl-3-nitroaniline. The core of this proposed synthesis is a diazotization reaction followed by an intramolecular cyclization.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process:

-

Acetylation: The amino group of 2,5-dimethyl-3-nitroaniline is first protected as an acetamide. This step is crucial for directing the subsequent intramolecular cyclization and preventing intermolecular side reactions.

-

Diazotization and Intramolecular Cyclization: The acetylated intermediate undergoes diazotization of the amino group using a nitrosating agent, followed by an intramolecular electrophilic aromatic substitution (cyclization) to form the indazole ring.

The overall proposed reaction is depicted in the workflow diagram below.

Experimental Protocols

The following are detailed, proposed methodologies for the key experiments in this synthesis.

Step 1: Synthesis of N-(2,5-dimethyl-3-nitrophenyl)acetamide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethyl-3-nitroaniline (1 equivalent) and glacial acetic acid (5 volumes).

-

Addition of Acetic Anhydride: While stirring, slowly add acetic anhydride (2 equivalents) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain this temperature for 2-3 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (10 volumes) with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product under vacuum to yield N-(2,5-dimethyl-3-nitrophenyl)acetamide.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the N-(2,5-dimethyl-3-nitrophenyl)acetamide (1 equivalent) from the previous step in a mixture of glacial acetic acid and acetic anhydride.

-

Temperature Control: Cool the mixture to 0-5°C using an ice-salt bath.[3] Maintaining a low temperature is crucial as diazonium salts are thermally unstable.[3]

-

Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in cold water. Add this solution dropwise to the stirred reaction mixture, ensuring the temperature does not exceed 5°C.[3]

-

Cyclization: After the complete addition of the sodium nitrite solution, continue stirring at 0-5°C for 30 minutes. Then, slowly warm the reaction mixture to room temperature and subsequently heat to 70-80°C for 1-2 hours to facilitate the intramolecular cyclization.

-

Work-up: Cool the reaction mixture and pour it into a beaker containing crushed ice.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The proposed mechanism for the diazotization and cyclization is illustrated below.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of this compound. The expected yield is an estimate based on similar reported syntheses.[1]

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents | Role | Expected Yield |

| 2,5-dimethyl-3-nitroaniline | C₈H₁₀N₂O₂ | 166.18 | 1.0 | Starting Material | - |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 2.0 | Acetylating Agent | - |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 | Diazotizing Agent | - |

| This compound | C₈H₇N₃O₂ | 177.16 | - | Product | 60-70% |

Safety Precautions

-

2,5-dimethyl-3-nitroaniline: Handle with care, as it may be harmful if swallowed, inhaled, or in contact with skin.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.

-

Diazonium Salts: Potentially explosive, especially when dry. It is crucial to keep the reaction temperature low and use the diazonium salt intermediate in solution without isolation.

All experimental work should be conducted in a well-ventilated fume hood, and appropriate PPE, including safety goggles, lab coat, and gloves, should be worn at all times.

Conclusion

This technical guide presents a detailed, plausible synthetic route for this compound from 2,5-dimethyl-3-nitroaniline. The proposed method, based on established chemical principles and analogous reactions, involves the acetylation of the starting aniline followed by a one-pot diazotization and intramolecular cyclization. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development for the synthesis of this and related indazole compounds. It is recommended that small-scale trial reactions are performed to optimize the conditions for this specific transformation.

References

Spectroscopic Characterization of 6-methyl-7-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-methyl-7-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a complete, experimentally verified dataset in publicly accessible literature, this guide presents a combination of key identifiers and predicted spectroscopic data based on the analysis of closely related analogues. Detailed experimental protocols for obtaining and verifying this data are also provided to facilitate further research and validation.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇N₃O₂[1][2] |

| Molecular Weight | 177.16 g/mol [1][2] |

| CAS Number | 717881-06-6[1][2] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of similar substituted indazoles, such as 6-nitro-1H-indazole and other methylated and nitrated indazole derivatives.[3][4][5][6][7]

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl group protons, and the N-H proton of the indazole ring. The electron-withdrawing nitro group at position 7 is expected to cause a downfield shift for the adjacent proton at position 6.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~8.1 - 8.3 | s |

| H-4 | ~7.8 - 8.0 | d |

| H-5 | ~7.2 - 7.4 | d |

| CH₃ (at C6) | ~2.5 - 2.7 | s |

| NH (at N1) | ~13.0 - 14.0 | br s |

Predicted in DMSO-d₆

Predicted ¹³C NMR Data

The positions of the carbon signals in the ¹³C NMR spectrum are influenced by the substituents on the indazole ring. The carbon atom attached to the nitro group (C-7) and the carbon bearing the methyl group (C-6) are expected to have characteristic chemical shifts.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~135 - 137 |

| C-3a | ~140 - 142 |

| C-4 | ~120 - 122 |

| C-5 | ~118 - 120 |

| C-6 | ~125 - 127 |

| C-7 | ~148 - 150 |

| C-7a | ~128 - 130 |

| CH₃ | ~15 - 17 |

Predicted in DMSO-d₆

Predicted FT-IR Data

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as strong absorptions corresponding to the nitro group.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3400 (broad) |

| C-H Aromatic Stretch | ~3100 |

| C-H Aliphatic Stretch | ~2950 |

| C=C Aromatic Stretch | ~1600, 1480 |

| NO₂ Asymmetric Stretch | ~1530 |

| NO₂ Symmetric Stretch | ~1350 |

Predicted Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak is expected at m/z 177.

| Parameter | Predicted Value |

| Molecular Ion [M]⁺ | m/z 177 |

| Major Fragments | Loss of NO₂, loss of HCN |

Experimental Protocols

To obtain definitive spectroscopic data for this compound, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Reference the chemical shifts to the residual solvent peak.

-

Analyze the chemical shifts, coupling constants (J values), and multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

A higher number of scans will be necessary due to the low natural abundance of ¹³C.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: An FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition:

-

For ESI, infuse the sample solution into the source.

-

For EI, a direct insertion probe may be used.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.[3]

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

A Technical Guide to the Spectroscopic Analysis of 6-methyl-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 6-methyl-7-nitro-1H-indazole. While direct experimental spectra for this specific molecule are not widely published, this document compiles predicted values based on the analysis of structurally related compounds. The methodologies for NMR data acquisition and the logical workflows for structural elucidation are also presented to assist researchers in the characterization of this and similar heterocyclic compounds.

Introduction

This compound (CAS No. 717881-06-6) is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural characterization is paramount for understanding structure-activity relationships and for the development of new therapeutic agents. NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from the known substituent effects of methyl and nitro groups on the indazole core, by comparing with data from related molecules such as 6-nitro-1H-indazole and various methyl-substituted indazoles.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (NH) | 13.0 - 14.0 | br s | - |

| H3 | 8.2 - 8.4 | s | - |

| H4 | 7.8 - 8.0 | d | 8.5 - 9.0 |

| H5 | 7.2 - 7.4 | d | 8.5 - 9.0 |

| CH₃ (at C6) | 2.5 - 2.7 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | 135 - 137 |

| C3a | 140 - 142 |

| C4 | 120 - 122 |

| C5 | 118 - 120 |

| C6 | 125 - 127 |

| C7 | 138 - 140 |

| C7a | 128 - 130 |

| CH₃ (at C6) | 15 - 17 |

Experimental Protocols for NMR Data Acquisition

The following provides a generalized, best-practice protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

3.1. Sample Preparation

-

Solvent Selection: A suitable deuterated solvent must be chosen. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for indazole derivatives as it allows for the observation of the exchangeable N-H proton. Other potential solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2. NMR Spectrometer Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

A standard one-dimensional proton experiment should be performed.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C experiment is standard to obtain singlets for each carbon.

-

A greater number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

3.3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted to the frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum should be properly phased and the baseline corrected to ensure accurate integration and peak picking.

-

Referencing: The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm).

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using spectroscopic data.

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.

Key Structural Correlations

The following diagram illustrates the chemical structure of this compound and highlights the key atoms for NMR analysis.

Caption: Chemical structure of this compound with key proton and carbon positions for NMR analysis.

Mass Spectrometry Analysis of 6-Methyl-7-Nitro-1H-Indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 6-methyl-7-nitro-1H-indazole. Due to the limited availability of specific experimental data for this compound in public literature, this document leverages data from analogous nitroaromatic and indazole compounds to predict its mass spectrometric behavior, fragmentation patterns, and to propose a robust analytical workflow.

Compound Overview

This compound is a heterocyclic aromatic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol .[1] Its structure, featuring a nitro group adjacent to a methyl group on the indazole core, suggests characteristic fragmentation patterns under mass spectrometric analysis, which are crucial for its identification and characterization in various matrices.

Predicted Mass Spectrometric Fragmentation

The fragmentation of this compound under electron ionization (EI) is expected to be driven by the presence of the nitro, methyl, and indazole functional groups. The molecular ion peak ([M]⁺•) is anticipated at an m/z of 177.

Based on the fragmentation of similar nitroaromatic and indazole compounds, the following key fragmentation pathways are predicted[2][3][4]:

-

Loss of a Nitro Group (NO₂): A primary fragmentation pathway for nitroaromatic compounds is the loss of the nitro group, which would result in a fragment ion at m/z 131.

-

Loss of Nitric Oxide (NO): Another common fragmentation involves the rearrangement and loss of nitric oxide, leading to a fragment at m/z 147.

-

Loss of a Methyl Radical (CH₃): Cleavage of the methyl group would produce a fragment ion at m/z 162.

-

Loss of a Hydroxyl Radical (OH): Nitroaromatic compounds with an adjacent methyl group can undergo intramolecular rearrangement (the "ortho effect") leading to the loss of a hydroxyl radical, resulting in a fragment at m/z 160.

-

Indazole Ring Fragmentation: The indazole ring itself can undergo cleavage, leading to various smaller fragment ions that can aid in structural confirmation.

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The relative abundance is a prediction based on the general fragmentation patterns of related compounds and would need to be confirmed by experimental data.

| m/z | Predicted Fragment | Predicted Relative Abundance |

| 177 | [M]⁺• | Moderate |

| 162 | [M - CH₃]⁺ | Low |

| 160 | [M - OH]⁺ | Moderate to High |

| 147 | [M - NO]⁺ | Moderate |

| 131 | [M - NO₂]⁺ | High |

Experimental Protocols

A detailed methodology for the mass spectrometric analysis of this compound is provided below. This protocol is based on standard procedures for the analysis of similar small organic molecules.[5][6]

Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Dilution: Perform serial dilutions of the stock solution with the same solvent to achieve a final concentration suitable for the mass spectrometer being used (typically in the range of 1-10 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples

-

Instrumentation: An Agilent 7890B Gas Chromatography system coupled to a 5977A Mass Selective Detector or a similar instrument is recommended.[5]

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL in splitless mode.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 300.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Less Volatile Samples

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is suitable.[6]

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode.

-

Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and gas flows for the specific instrument and compound.

-

Data Acquisition: Acquire full scan data to identify the molecular ion and conduct tandem MS (MS/MS) experiments on the precursor ion (m/z 177) to obtain fragment ions for structural confirmation.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of this compound and a predicted fragmentation pathway.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Infrared Spectroscopic Analysis of 6-methyl-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the functional groups present in 6-methyl-7-nitro-1H-indazole using infrared (IR) spectroscopy. The indazole nucleus is a significant heterocyclic framework in medicinal chemistry, with derivatives showing a wide array of pharmacological activities[1]. The specific substitution of methyl and nitro groups on the indazole ring influences the molecule's electronic properties and potential biological interactions. Understanding the vibrational characteristics of these functional groups is crucial for structural elucidation and quality control in synthetic and drug development processes.

Core Functional Group Analysis

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending[2][3][4]. The IR spectrum of this compound is characterized by the vibrational modes of its key functional groups: the N-H bond of the indazole ring, the aromatic C-H and C=C bonds of the bicyclic system, the aliphatic C-H bonds of the methyl group, and the symmetric and asymmetric stretches of the nitro group.

Data Presentation: Characteristic Infrared Absorptions

The expected infrared absorption frequencies for the primary functional groups in this compound are summarized in the table below. These values are based on typical ranges for these functionalities and data from similar nitro-indazole compounds[5].

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Indazole N-H | ~3300-3400 (broad) | Medium |

| Aromatic C-H Stretch | Ar-H | ~3100 | Medium |

| Aliphatic C-H Stretch | Methyl C-H | ~2950 | Medium |

| NO₂ Asymmetric Stretch | Nitro NO₂ | ~1522 | Strong |

| NO₂ Symmetric Stretch | Nitro NO₂ | ~1346 | Strong |

| Aromatic C=C Stretch | Ar C=C | ~1600-1450 | Medium |

| C-N Stretch | C-N | ~1300-1200 | Medium |

| Aromatic C-H Bend (out-of-plane) | Ar-H | ~900-675 | Strong |

Note: The exact peak positions and intensities can be influenced by the molecular environment, including solvent and solid-state packing effects.

Experimental Protocols

The following protocols describe standard methods for obtaining the infrared spectrum of a solid sample like this compound.

Method 1: Potassium Bromide (KBr) Pellet Technique

This is a common method for obtaining high-quality IR spectra of solid samples.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two FT-IR spectrometer, is utilized[5].

-

Sample Preparation:

-

Approximately 1 mg of this compound is finely ground with 100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture is then transferred to a pellet press.

-

A vacuum is applied to remove entrapped air, and pressure is applied to form a thin, transparent pellet[5].

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is collected.

-

The KBr pellet is placed in the sample holder.

-

The sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 4 or more) are co-added to improve the signal-to-noise ratio[6].

-

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR-FTIR is a rapid and convenient method that requires minimal sample preparation.

-

Instrumentation: An FT-IR spectrometer equipped with a diamond single-bounce ATR accessory is used[6].

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of the ATR accessory[6].

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is pressed firmly against the crystal using the built-in pressure clamp to ensure good contact.

-

The spectrum is collected, typically with similar parameters as the KBr pellet method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, multiple co-added scans)[6].

-

Mandatory Visualizations

The following diagrams illustrate the logical relationships in the functional group analysis and a typical experimental workflow for the characterization of a synthesized indazole derivative.

Caption: Logical workflow correlating the functional groups of this compound to their expected IR absorptions.

Caption: General experimental workflow for the synthesis and spectroscopic characterization of indazole derivatives.

References

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites [mdpi.com]

- 4. Frontiers | Principles and Applications of Vibrational Spectroscopic Imaging in Plant Science: A Review [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Properties and Stability of 6-methyl-7-nitro-1H-indazole

Disclaimer: Publicly available scientific literature contains limited specific experimental data for 6-methyl-7-nitro-1H-indazole. This guide provides the available information for the target compound and supplements it with data and protocols from closely related and well-characterized indazole derivatives to offer a comprehensive overview for researchers, scientists, and drug development professionals. All information pertaining to analogous compounds is explicitly identified as such.

Introduction

This compound is a substituted aromatic heterocyclic compound. The indazole scaffold is a significant "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The presence and position of substituents like the methyl and nitro groups on the indazole ring are critical in determining the molecule's physicochemical properties, reactivity, and biological activity. This guide summarizes the known chemical properties and stability of this compound and provides illustrative experimental protocols based on analogous compounds.

Chemical Properties

The chemical properties of this compound are determined by the interplay of the aromatic indazole core, the electron-donating methyl group, and the strongly electron-withdrawing nitro group.

Specific experimental data for this compound is limited. The following table summarizes the available and predicted data for the compound.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₇N₃O₂ | - |

| Molecular Weight | 177.16 g/mol | - |

| CAS Number | 717881-06-6 | - |

| Appearance | Likely a solid powder | Inferred from analogous compounds. |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | Inferred from analogous compounds. |

-

¹H NMR: The chemical shifts of the aromatic protons would be influenced by the positions of the methyl and nitro groups. The proximity of the nitro group at position 7 is expected to deshield the adjacent protons.

-

¹³C NMR: The carbon spectrum would similarly reflect the electronic effects of the substituents on the indazole ring.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching for the indazole ring, C-H stretching for the aromatic and methyl groups, and strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group[1].

-

Mass Spectrometry: The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight.

The following table provides illustrative spectroscopic data for a related compound, 3-methyl-6-nitro-1H-indazole.

| Spectroscopic Data for 3-methyl-6-nitro-1H-indazole (Analogous Compound) | |

| ¹H NMR | No specific data found. |

| ¹³C NMR | No specific data found. |

| IR Spectroscopy | Expected peaks for N-H (amine and indazole), C-H (aromatic and methyl), and NO₂ (asymmetric and symmetric stretching). |

Stability and Storage

Specific stability studies on this compound have not been reported. However, the stability of nitroaromatic heterocyclic compounds is influenced by several factors.

-

Thermal Stability: Nitroaromatic compounds can be thermally sensitive. The presence of a methyl group ortho to a nitro group can, in some cases, introduce lower energy decomposition pathways[2]. It is advisable to store the compound at cool temperatures. For long-term storage, refrigeration (2-8°C) or freezing is recommended[3].

-

Photochemical Stability: Nitroaromatic compounds can be sensitive to light and may undergo photodegradation. Therefore, the compound should be stored in a light-resistant container[3].

-

Chemical Stability: The electron-withdrawing nature of the nitro group makes nitroaromatic compounds generally resistant to oxidative degradation but potentially susceptible to nucleophilic attack[4]. The compound should be stored in a dry environment, as moisture can facilitate degradation. It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

For handling, appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood.

Experimental Protocols (Illustrative for Analogous Compounds)

Due to the lack of specific published synthesis protocols for this compound, the following sections provide detailed methodologies for the synthesis and characterization of closely related indazole derivatives. These protocols are intended to serve as a starting point for the development of a synthesis and analysis workflow for the target compound.

The following protocol is based on the synthesis of 3-methyl-6-nitro-1H-indazole from 2-ethyl-5-nitroaniline, which involves a diazotization and intramolecular cyclization reaction[5].

Materials:

-

2-ethyl-5-nitroaniline

-

Glacial acetic acid

-

Sodium nitrite

-

Water

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 2-ethyl-5-nitroaniline (1.021 g, 6.14 mmol) in 40 ml of glacial acetic acid in a suitable reaction flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of sodium nitrite (424 mg, 6.14 mmol) in 1 ml of water all at once to the cooled solution.

-

Continue stirring the reaction mixture for 15 minutes at 25 °C.

-

Allow the reaction mixture to stand at room temperature for 3 days to ensure complete cyclization.

-

Remove any residual solid by filtration.

-

Concentrate the filtrate under vacuum.

-

Dilute the residue with 2 ml of water and stir vigorously to precipitate the crude product.

-

Collect the solid product by filtration and wash it thoroughly with cold water.

-

Purify the crude product by flash chromatography using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent to obtain the pure 3-methyl-6-nitro-1H-indazole[5].

The following is a general workflow for the characterization of a novel indazole derivative.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration to elucidate the structure of the compound.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr or analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., N-H, C-H, NO₂).

3. Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound.

Visualizations

As no specific signaling pathways involving this compound have been identified, a logical workflow for the synthesis and characterization of a novel substituted indazole is presented below.

Caption: General workflow for the synthesis, characterization, and stability assessment of a novel substituted indazole.

Conclusion

While this compound is a compound of interest within the broader class of pharmacologically relevant indazoles, there is a notable lack of specific experimental data in the current scientific literature. This guide has consolidated the available information and provided a framework for its study based on the properties and established protocols for analogous compounds. Further research is necessary to fully elucidate the chemical properties, stability, and potential biological activities of this specific isomer. The provided illustrative protocols and workflows offer a solid foundation for researchers and drug development professionals to build upon in their investigation of this compound and other novel indazole derivatives.

References

Potential Biological Activities of Novel 6-Methyl-7-Nitro-1H-Indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This technical guide focuses on the emerging potential of a specific subclass: 6-methyl-7-nitro-1H-indazole derivatives . While comprehensive biological data on this particular scaffold is nascent, this document serves as a foundational guide by summarizing the known activities of structurally related nitroindazole compounds, providing detailed experimental protocols for their evaluation, and outlining key molecular pathways they are likely to modulate.

The strategic placement of a methyl group at the 6-position and a nitro group at the 7-position offers a unique electronic and steric profile, making these derivatives intriguing candidates for targeted drug discovery. Researchers are actively exploring such compounds for their potential in oncology, infectious diseases, and inflammatory conditions.[3]

Inferred Biological Activities and Quantitative Data

Direct quantitative data for a broad series of this compound derivatives is not yet widely available in peer-reviewed literature. However, by examining closely related 6-nitro-1H-indazole and other substituted indazole derivatives, we can infer potential biological activities. The following tables summarize the performance of these related compounds, providing a benchmark for future studies on the target scaffold.

Table 1: Antiproliferative and Kinase Inhibitory Activity of Related Indazole Derivatives

| Compound Class | Target / Assay | Cell Line / Enzyme | IC₅₀ Value (µM) | Reference Compound | IC₅₀ Value (µM) |

| Indazole-Pyrimidine Hybrid | Antiproliferative | MCF-7 (Breast) | 1.629 - 1.841 | Doxorubicin | 8.029 |

| Indazole-Pyrimidine Hybrid | Antiproliferative | A549 (Lung) | 2.305 - 3.304 | Doxorubicin | 7.35 |

| 1H-Indazole-3-Amine Derivative | Antiproliferative | K562 (Leukemia) | 5.15 | Not Specified | - |

| Indazole Amide Derivative | Antiproliferative | 4T1 (Breast Cancer) | 0.23 – 1.15 | Not Specified | - |

| Indazole-based PLK4 Inhibitor | Kinase Inhibition | Polo-like kinase 4 (PLK4) | < 0.0001 | Not Specified | - |

Data compiled from studies on various substituted indazole derivatives to highlight the potential of the core scaffold.[4][5]

Table 2: Antimicrobial and Anti-inflammatory Activity of Related Indazole Derivatives

| Compound Class | Biological Activity | Target Organism / Assay | MIC or IC₅₀ Value (µg/mL or µM) | Reference Compound | Value |

| 3-chloro-6-nitro-1H-indazole deriv. | Antileishmanial | L. infantum | Strong to moderate activity | - | - |

| 3-chloro-6-nitro-1H-indazole deriv. | Antileishmanial | L. major | Active (Compound 13) | - | - |

| 6-nitro-1H-indazole deriv. | Antibacterial | N. gonorrhoeae | 62.5 µg/mL | - | - |

| 6-Nitroindazole | Anti-inflammatory | COX-2 Inhibition | 19.22 µM | Celecoxib | 5.10 µM |

Data from studies on 6-nitro-1H-indazole derivatives, suggesting potential applications for the 6-methyl-7-nitro scaffold.[2][6][7]

Key Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of novel chemical entities. The following sections provide representative protocols for assays relevant to the potential activities of this compound derivatives.

Synthesis of 1,6-Dimethyl-7-Nitro-1H-Indazole

A representative synthesis for N-methylation of the indazole core, a common step in creating derivative libraries, is detailed below.

-

Preparation : A solution of this compound is prepared in dimethylformamide (DMF) and cooled in an ice bath.

-

Deprotonation : Sodium hydride (NaH) (2.0 equivalents) is added portion-wise to the solution under vigorous stirring. The reaction mixture is maintained at 0°C for 30 minutes to ensure complete formation of the indazolide anion.

-

Methylation : Iodomethane (1.1 equivalents) is added dropwise to the reaction mixture.

-

Reaction : The mixture is stirred for 16 hours at room temperature.

-

Work-up : The reaction is quenched with water and diluted with ethyl acetate. The mixture is transferred to a separatory funnel and washed three times with water.

-

Purification : The organic layer is dried over anhydrous magnesium sulfate, concentrated, and purified by flash chromatography on silica gel to yield the final product.

In Vitro Antiproliferative MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[4][6]

-

Cell Seeding : Cancer cells (e.g., K562, A549) are seeded in 96-well plates at a density of 5 × 10⁴ cells/mL and incubated for 24 hours to allow for attachment.[4]

-

Compound Treatment : The cells are treated with various concentrations of the test this compound derivatives and incubated for an additional 48 hours.

-

MTT Addition : Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.[4][6]

-

Crystal Solubilization : The formazan crystals are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.[4]

-

Absorbance Measurement : The absorbance is measured at 492 nm or 570 nm using a microplate reader.[4][8] The IC₅₀ value (the concentration that inhibits cell growth by 50%) is then calculated.[4]

In Vitro Antileishmanial Assay

This protocol is used to determine the activity of compounds against Leishmania parasites.[2][6]

-

Parasite Culture : Promastigote strains of Leishmania species (e.g., L. infantum, L. major) are cultured in appropriate media at 23°C.[2]

-

Compound Exposure : In a 96-well plate, approximately 2.5 × 10⁶ promastigotes/mL are exposed to increasing concentrations of the synthesized indazole derivatives and incubated for 72 hours.[2]

-

Viability Assessment : The in vitro antileishmanial activity is determined using the MTT assay, as described previously, which measures cell viability.[2][6]

-

Data Analysis : The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of a compound that causes a 50% reduction in parasite growth.[6]

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex processes in drug discovery and development. The following visualizations, created using Graphviz, depict a general synthesis workflow, a standard biological assay procedure, and a key signaling pathway often targeted by indazole-based kinase inhibitors.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 717881-06-6 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Nitroindazole Derivatives

Disclaimer: Direct experimental data on the mechanism of action of 6-methyl-7-nitro-1H-indazole is limited in publicly available scientific literature.[1][2] This guide will, therefore, focus on the well-characterized mechanisms of closely related and representative nitroindazole compounds, primarily 7-nitroindazole and various 6-nitro-1H-indazole derivatives, to provide a comprehensive understanding of this class of molecules for researchers, scientists, and drug development professionals.

Introduction to Nitroindazoles

Indazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The introduction of a nitro group to the indazole scaffold often imparts specific biological activities, with the position of the nitro group influencing the compound's primary mechanism of action. Notably, many nitroindazole derivatives have been identified as potent inhibitors of nitric oxide synthases (NOS).[6][7][8][9]

Primary Mechanism of Action: Nitric Oxide Synthase (NOS) Inhibition

The most prominent mechanism of action for many nitroindazoles is the inhibition of nitric oxide synthase (NOS) enzymes.[6][7][8] NOS are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS-1): Primarily found in nervous tissue and plays a role in neurotransmission.

-

Inducible NOS (iNOS or NOS-2): Expressed by immune cells in response to inflammatory stimuli.

-

Endothelial NOS (eNOS or NOS-3): Located in the endothelium and involved in regulating vascular tone.

7-Nitroindazole (7-NI) is a well-studied and selective inhibitor of neuronal nitric oxide synthase (nNOS).[6][10] It acts by competing with both the substrate L-arginine and the cofactor tetrahydrobiopterin at the nNOS active site.[10] By inhibiting nNOS, 7-NI reduces the production of nitric oxide in neuronal tissues.[6] This has significant implications for conditions where excessive NO production is implicated in neurotoxicity, such as in neurodegenerative diseases and excitotoxicity.[6][11]

The inhibition of nNOS by 7-nitroindazole has been shown to have neuroprotective effects.[6][9][10] By reducing NO levels, it can decrease the formation of peroxynitrite, a highly reactive and damaging species formed from the reaction of NO with superoxide radicals.[6][11] This reduction in oxidative stress is a key aspect of its neuroprotective mechanism.[6]

While 7-nitroindazole is a selective nNOS inhibitor, other nitroindazoles, such as 6-nitroindazole, have also been shown to inhibit NOS and exhibit biological effects like smooth muscle relaxation.[12] However, this relaxation effect may also be independent of NOS inhibition.[12]

Caption: nNOS Inhibition by 7-Nitroindazole.

Other Biological Activities and Mechanisms

Nitroindazole derivatives have demonstrated a range of other biological activities beyond NOS inhibition, suggesting multiple mechanisms of action.

Derivatives of 6-nitroindazole have shown promising anticancer properties.[7] Their mechanism of action in this context involves the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in various cancer cell lines.[7] Some derivatives are also being explored as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor-induced immunosuppression.[7]

Several nitroindazole derivatives have exhibited significant antibacterial, antifungal, and antiprotozoal activities.[7][13] For instance, derivatives of 3-chloro-6-nitro-1H-indazole have shown potent antileishmanial activity.[4] The proposed mechanism for some nitro-heterocyclic compounds against protozoa involves the generation of reactive oxygen species (ROS), leading to oxidative stress and damage to the parasite.[14] Another hypothesized mechanism is the interaction with and depletion of intracellular thiols, such as trypanothione in trypanosomes, which are crucial for the parasite's antioxidant defense.[15] A computational study has also suggested that nitroindazole derivatives may act by inhibiting cysteine peptidase A in Leishmania.[14]

Caption: Experimental Workflow for Antileishmanial Screening.

Quantitative Data

The following tables summarize key quantitative data for representative nitroindazole derivatives from various studies.

Table 1: Nitric Oxide Synthase Inhibition by 7-Nitroindazole

| Compound | Target | Assay Type | IC50 Value | Reference |

| 7-Nitroindazole | nNOS | NOS Activity Assay | ~17 µg/mL | [16] |

Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives

| Compound ID | Target Species | IC₅₀ (µM) | Reference |

| 4 | L. infantum | 5.53 | [17] |

| 5 | L. infantum | 4 | [17] |

| 11 | L. infantum | 6 | [17] |

| 11 | L. tropica | 76 | [17] |

| 13 | L. major | 38 | [17] |

| 13 | L. tropica | 186 | [17] |

Table 3: In Vitro Activity of 2-benzyl-5-nitroindazolin-3-one Derivatives against Leishmania

| Compound | Target | IC₅₀ Promastigotes (µM) | IC₅₀ Amastigotes (µM) | Reference |

| Representative Compounds | Leishmania spp. | Generally < 2 µM | Not specified for all | [13] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of nitroindazole derivatives.

-

Preparation: A solution of 6-nitro-1H-indazole (4.14 g, 25.4 mmol) in 100 ml of dimethylformamide (DMF) is prepared and cooled in an ice bath.[17]

-

Addition of NaH: Sodium hydride (NaH) (2.03 g, 50.7 mmol) is added to the solution in four portions under vigorous stirring. The reaction mixture is maintained at 0°C for 30 minutes.[17]

-

Methylation: Iodomethane (1.74 ml, 27.9 mmol) is added dropwise to the reaction mixture.[17]

-

Reaction: The mixture is stirred for 16 hours at room temperature.[17]

-

Quenching and Extraction: The reaction is quenched with water and diluted with ethyl acetate. The mixture is then transferred to a separatory funnel and washed three times with water.[17]

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate and concentrated on a rotary evaporator.[17]

-

Purification: The product is purified by flash chromatography on silica using ethyl acetate as the eluent to separate 1-methyl-6-nitro-1H-indazole from the 2-methyl-6-nitro-2H-indazole isomer.[17]

-

Yield: This procedure yields the product as a yellow solid (2.54 g, 56.4% yield).[17]

-

Parasite Culture: Promastigote strains of Leishmania species (L. infantum, L. tropica, and L. major) are cultured in appropriate media.[17]

-

Exposure to Compounds: The promastigotes are exposed to increasing concentrations of the synthesized nitroindazole derivatives.[17]

-

MTT Assay: The in vitro antileishmanial activity is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is an indicator of cell viability.[17] The absorbance is then read using a spectrophotometer to determine the concentration at which 50% of the parasites are inhibited (IC50).

-

Animal Preparation: Male Sprague-Dawley rats are equipped with peritoneal/venous cannulae and a microdialysis probe in the hippocampal cortex.[16]

-

Compound Administration: Rats receive 7-nitroindazole in peanut oil (25 mg/kg) intraperitoneally every 2 hours for 14 hours, or peanut oil alone as a control.[16]

-

Sample Collection: Blood samples are obtained at timed intervals for serum 7-nitroindazole concentration analysis. Brain tissue microdialysate is collected every 20 minutes for the determination of extracellular 7-nitroindazole and nitric oxide levels.[16]

-

Analysis: The concentration of 7-nitroindazole and nitric oxide is measured using appropriate analytical techniques (e.g., HPLC, NO sensor). A pharmacokinetic-pharmacodynamic model is then constructed to evaluate the effects of 7-nitroindazole on NOS activity.[16]

Conclusion

While specific data on this compound remains elusive, the broader class of nitroindazoles presents a rich field for drug discovery. The primary and well-documented mechanism of action for many nitroindazoles is the inhibition of nitric oxide synthase, particularly the neuronal isoform, leading to neuroprotective effects. Furthermore, various nitroindazole derivatives exhibit potent anticancer and antimicrobial activities through diverse mechanisms, including induction of apoptosis and generation of oxidative stress. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this versatile class of compounds. Future studies are warranted to elucidate the specific mechanism of action of this compound and to fully explore the structure-activity relationships within the nitroindazole family.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. scielo.br [scielo.br]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. 7-nitroindazole: an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Versatile Scaffold: A Technical Guide to 6-Methyl-7-Nitro-1H-Indazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 6-methyl-7-nitro-1H-indazole core is a significant pharmacophore in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds. Its unique structural and electronic properties make it a valuable starting point for the development of novel therapeutic agents targeting a variety of diseases, most notably cancer and parasitic infections. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this privileged scaffold, with a focus on quantitative data, detailed experimental methodologies, and visualization of relevant biological pathways and experimental workflows.

Data Presentation: Biological Activity of Indazole Derivatives

The following tables summarize the quantitative biological activity of various indazole derivatives, providing a comparative look at their potency against different targets. It is important to note that while the this compound scaffold is a key synthetic intermediate, much of the publicly available biological data is for structurally related indazole derivatives.

Table 1: Antiproliferative Activity of Indazole Derivatives Against Cancer Cell Lines

| Compound ID | Derivative Type | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Indazol-Pyrimidine 4f | Indazole-pyrimidine hybrid | MCF-7 (Breast) | 1.629 | Doxorubicin | 8.029[1] |

| Indazol-Pyrimidine 4i | Indazole-pyrimidine hybrid | MCF-7 (Breast) | 1.841 | Doxorubicin | 8.029[1] |

| Indazol-Pyrimidine 4a | Indazole-pyrimidine hybrid | A549 (Lung) | 3.304 | Doxorubicin | 7.35[1] |

| Indazol-Pyrimidine 4i | Indazole-pyrimidine hybrid | A549 (Lung) | 2.305 | Doxorubicin | 7.35[1] |

| Indazol-Pyrimidine 4i | Indazole-pyrimidine hybrid | Caco2 (Colon) | 4.990 | Doxorubicin | 11.29[1] |

| 3-Amino-Indazole 6o | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15 | Not Specified | Not Specified[1] |

| Indazole Amide Derivative (Cmpd 2f) | Indazole Amide | 4T1 (Breast Cancer) | 0.23–1.15 | Not Specified | Not Specified[2] |

| C05 | Indazole-based PLK4 Inhibitor | IMR-32 (Neuroblastoma) | 0.948 | - | -[3] |

| C05 | Indazole-based PLK4 Inhibitor | MCF-7 (Breast Cancer) | 0.979 | - | -[3] |

| C05 | Indazole-based PLK4 Inhibitor | H460 (Non-small cell lung) | 1.679 | - | -[3] |

Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives [4][5]

| Compound ID | Target Species | IC50 (µM) |

| 4 | L. infantum | 5.53 |

| 5 | L. infantum | 4 |

| 7 | L. infantum | 117 |

| 10 | L. infantum | 62 |

| 11 | L. infantum | 6 |

| 11 | L. tropica | 76 |

| 12 | L. infantum | 36.33 |

| 13 | L. infantum | 110 |

| 13 | L. major | 38 |

| 13 | L. tropica | 186 |

Table 3: Kinase Inhibitory Activity of Indazole Derivatives

| Compound Name | Target Kinase | Assay Type | IC50 Value | Cell Line |

| Indazole-based PLK4 Inhibitor (C05) | Polo-like kinase 4 (PLK4) | Kinase Inhibition Assay | < 0.1 nM | IMR-32, MCF-7, H460[2] |

| Indazole Carboxamide 93a | TTK/Mps1 | Kinase Inhibition Assay | 2.9 nM | Not Specified[6] |

| Indazole Carboxamide 93b | TTK/Mps1 | Kinase Inhibition Assay | 5.9 nM | Not Specified[6] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. Below are representative protocols for the synthesis of indazole derivatives and the assessment of their biological activity.

Synthesis of 1-Methyl-6-nitro-1H-indazole[4]

-

Preparation: A solution of 6-nitro-1H-indazole (4.14 g, 25.4 mmol) in 100 ml of dimethylformamide (DMF) is prepared and cooled in an ice bath.

-

Addition of NaH: Sodium hydride (NaH) (2.03 g, 50.7 mmol) is added to the solution in four portions under vigorous stirring. The reaction mixture is maintained at 0°C for 30 minutes.

-

Methylation: Iodomethane (1.74 ml, 27.9 mmol) is added dropwise to the reaction mixture.

-

Reaction: The mixture is stirred for 16 hours at room temperature.

-

Quenching and Extraction: The reaction is quenched with water and diluted with ethyl acetate. The mixture is then transferred to a separatory funnel and washed three times with water.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate and concentrated on a rotary evaporator.

-

Purification: The product is purified by flash chromatography on silica using ethyl acetate as the eluent to separate 1-methyl-6-nitro-1H-indazole from the 2-methyl-6-nitro-2H-indazole isomer. This procedure yields the product as a yellow solid (2.54 g, 56.4% yield).

In Vitro Antiproliferative MTT Assay[2]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1H-indazole-3-amine derivatives) and incubated for an additional 48 hours.

-

MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The formazan crystals are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)[6][7]

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control. Add 2.5 µL of a 2x kinase/substrate mixture to each well.

-

Initiation of Kinase Reaction: Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values using suitable software.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by indazole derivatives and a general experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

In Silico Modeling of 6-Methyl-7-Nitro-1H-Indazole Derivatives: A Technical Guide

Introduction

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] The strategic placement of substituents, such as methyl and nitro groups, can dramatically influence the pharmacological profile of these molecules.[2] Specifically, nitroindazole derivatives have shown significant potential, demonstrating activities such as potent inhibition of nitric oxide synthase (NOS) isoforms and promising antileishmanial effects.[3][4] 3-Methyl-6-nitro-1H-indazole, for instance, is a known intermediate in the synthesis of the kinase inhibitor Pazopanib, highlighting the therapeutic relevance of this structural class.[2]

This technical guide outlines a comprehensive in silico modeling workflow for the investigation of 6-methyl-7-nitro-1H-indazole derivatives. By leveraging computational techniques, researchers can predict the biological activities, potential targets, and mechanism of action of novel derivatives, thereby accelerating the drug discovery and development process. This document provides detailed methodologies for key computational experiments, summarizes data presentation, and includes protocols for subsequent experimental validation.

Rationale and Potential Biological Targets

Based on the activities of structurally related compounds, this compound derivatives are hypothesized to interact with several key biological targets.

-

Kinase Inhibition: The structural similarity to intermediates of known kinase inhibitors, such as Pazopanib which targets Vascular Endothelial Growth Factor Receptor (VEGFR), suggests that these derivatives could function as kinase inhibitors.[2] The VEGFR signaling pathway is a critical regulator of angiogenesis and a primary target in cancer therapy.[2]

-

Nitric Oxide Synthase (NOS) Inhibition: 7-nitro-1H-indazole and its derivatives are potent inhibitors of brain, endothelium, and inducible NOS isoforms.[4] Therefore, this compound derivatives are strong candidates for NOS inhibition.

-

Antiprotozoal Activity: Other nitroindazole derivatives have demonstrated significant activity against protozoan parasites like Leishmania.[3][5] Molecular docking studies have identified Leishmania infantum trypanothione reductase (TryR) as a potential target for these compounds.[3]

The overall workflow for an in silico investigation of these derivatives can be visualized as a multi-stage process, from target identification to lead optimization.

The following diagram illustrates the VEGFR signaling pathway, a potential target for kinase inhibition by the indazole derivatives.

Core In Silico Methodologies

This section provides detailed protocols for the primary computational techniques used to model this compound derivatives.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in virtual screening and understanding binding mechanisms.

Experimental Protocol:

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., Leishmania infantum Trypanothione Reductase, PDB ID: 2JK6) from the Protein Data Bank.[3]

-

Remove water molecules, co-crystallized ligands, and co-factors not essential for binding.

-

Add polar hydrogen atoms and assign Kollman charges using software like AutoDock Tools.

-

Save the prepared receptor structure in PDBQT format.

-

-

Ligand Preparation:

-

Generate 3D structures of this compound and its derivatives using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Detect the ligand root and set the number of rotatable bonds (torsions) using AutoDock Tools.[5]

-

Save the prepared ligand structures in PDBQT format.

-

-

Grid Box Generation:

-

Define the binding site on the receptor by creating a grid box that encompasses the active site cavity. The coordinates can be centered on the position of a known co-crystallized ligand.

-

-

Docking Simulation:

-

Perform the docking calculation using a program like AutoDock Vina.[5] The program will explore different conformations of the ligand within the grid box and score them based on binding affinity.

-

-

Analysis:

-

Analyze the output to identify the pose with the lowest binding energy (highest affinity).

-

Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

Data Presentation: Docking results are typically summarized in a table.

| Compound ID | Derivative Substituent | Binding Energy (kcal/mol) | Interacting Residues | H-Bonds |

| Parent | H | -7.5 | Trp21, Tyr110, Ser14 | 1 |

| Deriv-01 | 3-chloro | -8.2 | Trp21, Tyr110, Glu17 | 2 |

| Deriv-02 | 3-bromo | -8.5 | Trp21, Tyr110, Glu17 | 2 |

| Deriv-03 | 1-ethyl | -7.9 | Ser14, Met112 | 1 |

Table 1: Hypothetical molecular docking results against Trypanothione Reductase (PDB: 2JK6).

QSAR models correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of novel compounds and guiding lead optimization.

Experimental Protocol:

-

Data Set Preparation:

-

Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC₅₀ values).

-

Divide the dataset into a training set (for model building) and a test set (for model validation).

-

-

Descriptor Calculation:

-

For each molecule, calculate a variety of molecular descriptors, which can be topological, electronic, steric, or hydrophobic.[6] Software like HyperChem or PaDEL-Descriptor can be used.

-

-

Model Development:

-

Use a statistical method, such as Multiple Linear Regression (MLR), to build an equation that relates the descriptors (independent variables) to the biological activity (dependent variable).[6]

-

-

Model Validation:

-

Assess the statistical significance and predictive power of the model using metrics like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and the predicted r² for the external test set.[7]

-

Data Presentation: QSAR data involves presenting the descriptors and activity values.

| Compound ID | LogP | Molecular Weight | EHOMO | pIC₅₀ (Experimental) | pIC₅₀ (Predicted) |

| Deriv-01 | 2.1 | 225.6 | -0.24 | 6.5 | 6.4 |

| Deriv-02 | 2.3 | 270.0 | -0.25 | 6.8 | 6.9 |

| Deriv-03 | 2.5 | 205.2 | -0.22 | 6.1 | 6.2 |

| Deriv-04 | 1.8 | 219.2 | -0.23 | 6.3 | 6.3 |

Table 2: Hypothetical data for a QSAR study.

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, assessing its stability and confirming the binding mode predicted by docking.

Experimental Protocol:

-

System Preparation:

-

Use the best-docked pose of the ligand-receptor complex as the starting structure.

-

Select an appropriate force field (e.g., AMBER, CHARMM).

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation:

-

Minimization: Perform energy minimization to remove steric clashes.

-

Heating: Gradually heat the system to the target temperature (e.g., 300 K).

-

Equilibration: Run a short simulation with restraints on the protein and ligand to allow the solvent to equilibrate.

-

Production Run: Run the main simulation for a desired length of time (e.g., 100 ns) without restraints.

-

-

Analysis:

-

Calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Perform binding free energy calculations (e.g., MM/GBSA or MM/PBSA) to estimate the binding affinity more accurately.[3]

-

Data Presentation: MD results are often summarized to show stability and energy metrics.

| System | Average RMSD (Å) | Average RMSF (Å) | Binding Free Energy (kcal/mol) |

| Receptor-Deriv-01 | 1.8 ± 0.3 | 1.2 ± 0.2 | -35.6 |

| Receptor-Deriv-02 | 1.5 ± 0.2 | 1.1 ± 0.2 | -42.1 |

Table 3: Hypothetical summary of MD simulation results.

Experimental Validation Protocols

The predictions from in silico models must be validated through in vitro and/or in vivo experiments.

A general method for the N-methylation of a nitro-indazole is provided below, which can be adapted for this compound.

-

Preparation: Dissolve 6-nitro-1H-indazole (1 equivalent) in dimethylformamide (DMF) and cool the solution in an ice bath.[8]

-

Addition of Base: Add sodium hydride (NaH) (2 equivalents) portion-wise to the solution under vigorous stirring and maintain at 0°C for 30 minutes.[8]

-

Alkylation/Methylation: Add the alkylating agent (e.g., iodomethane, 1.1 equivalents) dropwise to the reaction mixture.[8]

-

Reaction: Stir the mixture for 16 hours at room temperature.[8]

-

Quenching and Extraction: Quench the reaction with water and dilute with ethyl acetate. Wash the organic layer three times with water.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and concentrate it on a rotary evaporator.[8]

-

Purification: Purify the product by flash chromatography on silica gel.[8]

This assay measures cell viability to determine the inhibitory effect of the synthesized compounds.

-

Parasite Culture: Culture promastigote strains of Leishmania species (e.g., L. infantum, L. major) in appropriate media.[8]

-

Compound Exposure: Expose the promastigotes to increasing concentrations of the synthesized indazole derivatives in 96-well plates.[8]

-

MTT Addition: After an incubation period (e.g., 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[8]

-

Formazan Solubilization: After further incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

Conclusion

The in silico modeling workflow detailed in this guide provides a powerful, multi-faceted approach for the rational design and discovery of novel this compound derivatives as potential therapeutic agents. By integrating molecular docking, QSAR, and molecular dynamics simulations, researchers can efficiently screen compound libraries, predict biological activities, and gain deep insights into molecular mechanisms of action. This computational framework, when coupled with targeted synthesis and rigorous experimental validation, significantly streamlines the path from initial concept to lead candidate, paving the way for the development of new drugs targeting a range of diseases from cancer to parasitic infections.

References

- 1. This compound | 717881-06-6 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-methyl-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals